molecular formula C9H5ClF3N3 B2574551 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine CAS No. 246022-25-3

3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B2574551
CAS No.: 246022-25-3
M. Wt: 247.61
InChI Key: NMPKIAAHGUXTDX-UHFFFAOYSA-N
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Description

3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a pyrazolyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine typically involves the functionalization of a pyridine ring. One common method is the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-hydrazinopyrazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The pyrazolyl group can participate in redox reactions, altering the electronic properties of the compound.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents might include sodium borohydride.

    Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules, providing insights into drug design and development.

Mechanism of Action

The mechanism of action of 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazolyl group can interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-(1H-pyrazol-4-yl)pyridine: Lacks the trifluoromethyl group, which can affect its electronic properties and reactivity.

    2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine:

Uniqueness

3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties

Properties

IUPAC Name

3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3/c10-7-1-6(9(11,12)13)4-14-8(7)5-2-15-16-3-5/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPKIAAHGUXTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=CNN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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